molecular formula C6H10O B094416 5-Hexen-2-one CAS No. 109-49-9

5-Hexen-2-one

Cat. No. B094416
CAS RN: 109-49-9
M. Wt: 98.14 g/mol
InChI Key: RNDVGJZUHCKENF-UHFFFAOYSA-N
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Patent
US07947738B2

Procedure details

Trimethyl borate (15 mL), zinc powder (washed in advance with dilute hydrochloric acid and dried for use, 4.24 g), and tert-butyl bromoacetate (9.91 mL, 48.6 mmol) were added in this order to a tetrahydrofuran solution (15 mL) of hex-5-en-2-one (5.29 g, 53.9 mmol), and the mixture was heated to 30° C. for 30 minutes using an oil bath, then brought to room temperature, and stirred for 3 hours. The mixture was separated into organic and aqueous layers by the addition of glycerol, a saturated aqueous solution of ammonium chloride, and saturated saline, and the aqueous layer was then subjected to extraction with diethyl ether. These organic layers were combined, then washed with saturated saline, and then dried over anhydrous magnesium sulfate, and the solvent was then distilled off under reduced pressure. To the residue, a 2 N potassium hydroxide-methanol solution (50 mL) was added, and the mixture was stirred at room temperature for 6 hours. The solvent was distilled off under reduced pressure. To the residue, a 1 N aqueous sodium hydroxide solution was then added, followed by washing with diethyl ether. The aqueous layer was made acidic using concentrated hydrochloric acid under ice cooling, followed by extraction with diethyl ether. The organic layer was washed with saturated saline and then dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain the compound of interest as a pale yellow oil substance (5.24 g, 75%).
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.91 mL
Type
reactant
Reaction Step One
Quantity
5.29 g
Type
reactant
Reaction Step One
Name
Quantity
4.24 g
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
B(OC)(OC)O[CH3:3].BrC[C:10]([O:12]C(C)(C)C)=[O:11].[CH3:17][C:18](=[O:23])[CH2:19][CH2:20][CH:21]=[CH2:22]>[Zn].O1CCCC1>[OH:23][C:18]([CH3:3])([CH2:19][CH2:20][CH:21]=[CH2:22])[CH2:17][C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
B(OC)(OC)OC
Name
Quantity
9.91 mL
Type
reactant
Smiles
BrCC(=O)OC(C)(C)C
Name
Quantity
5.29 g
Type
reactant
Smiles
CC(CCC=C)=O
Name
Quantity
4.24 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
brought to room temperature
CUSTOM
Type
CUSTOM
Details
The mixture was separated into organic and aqueous layers
ADDITION
Type
ADDITION
Details
by the addition of glycerol
EXTRACTION
Type
EXTRACTION
Details
a saturated aqueous solution of ammonium chloride, and saturated saline, and the aqueous layer was then subjected to extraction with diethyl ether
WASH
Type
WASH
Details
washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, a 2 N potassium hydroxide-methanol solution (50 mL) was added
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, a 1 N aqueous sodium hydroxide solution was then added
WASH
Type
WASH
Details
by washing with diethyl ether
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with diethyl ether
WASH
Type
WASH
Details
The organic layer was washed with saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain the compound of interest as a pale yellow oil substance (5.24 g, 75%)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
OC(CC(=O)O)(CCC=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.